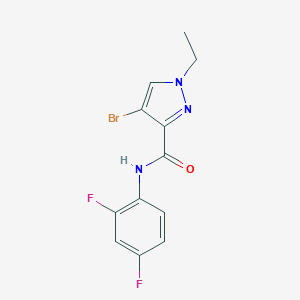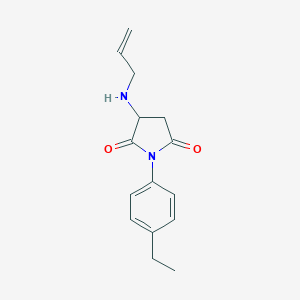![molecular formula C18H18F3NO4 B280234 N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and its unique mechanism of action has generated interest in the scientific community.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors like N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide block this activity, leading to the accumulation of acetylated histones and the upregulation of genes that are normally silenced. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer. This compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have anti-angiogenic effects, and can inhibit the growth of blood vessels that supply tumors. These effects make N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide a promising candidate for cancer therapy.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments. This compound has been extensively studied, and its mechanism of action has been well characterized. In addition, N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer. However, there are some limitations to using N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide have not been fully characterized, which could limit its clinical development.
未来方向
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. In addition, the combination of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide with other anticancer agents could enhance its efficacy and reduce toxicity. Another area of interest is the investigation of the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, which could inform its clinical development. Finally, the study of the molecular mechanisms underlying the anticancer effects of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide could lead to the identification of new targets for cancer therapy.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is reacted with 2,2,2-trifluoroethylamine to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with 4-formylbenzoic acid to form the final product. The synthesis has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
科学研究应用
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of the histone deacetylase (HDAC) enzyme, which plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them an attractive target for cancer therapy. N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
属性
分子式 |
C18H18F3NO4 |
|---|---|
分子量 |
369.3 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)-4-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO4/c1-24-15-8-7-14(9-16(15)25-2)22-17(23)13-5-3-12(4-6-13)10-26-11-18(19,20)21/h3-9H,10-11H2,1-2H3,(H,22,23) |
InChI 键 |
JFPWFNLHENDDSL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)OC |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)